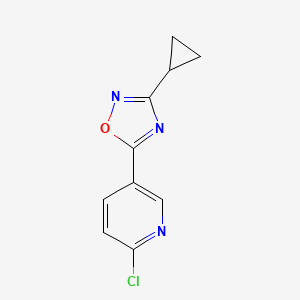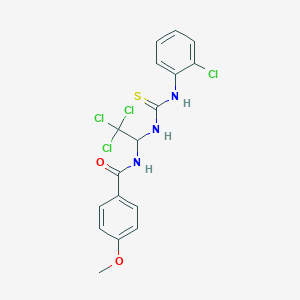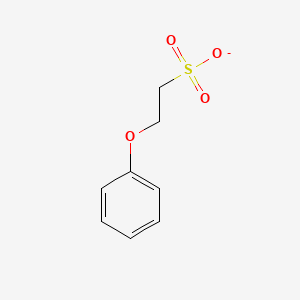
2-amino-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-amino-N-(3-metilfenil)-4-(4-nitrofenil)-1,3-tiazol-5-carboxamida es un compuesto orgánico complejo que pertenece a la familia de los tiazoles. Los tiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en su estructura cíclica. Este compuesto en particular se caracteriza por su combinación única de grupos amino, metilfenilo, nitrofenilo y carboxamida, lo que lo convierte en objeto de interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de la 2-amino-N-(3-metilfenil)-4-(4-nitrofenil)-1,3-tiazol-5-carboxamida suele implicar reacciones orgánicas de varios pasos. Un método común incluye la ciclación de precursores adecuados en condiciones controladas. La reacción puede comenzar con la formación de un anillo tiazol a través de la reacción de un derivado de tiourea con una cetona halogenada.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores automatizados y el control preciso de las condiciones de reacción garantizan un alto rendimiento y pureza. El proceso también puede incluir pasos de purificación, como la recristalización y la cromatografía, para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
La 2-amino-N-(3-metilfenil)-4-(4-nitrofenil)-1,3-tiazol-5-carboxamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitrofenilo puede reducirse a un grupo amino en condiciones específicas.
Reducción: El compuesto puede reducirse para formar diferentes derivados.
Sustitución: Los grupos amino y nitrofenilo pueden participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Reactivos como los haluros de alquilo o los cloruros de acilo en condiciones básicas o ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la reducción del grupo nitrofenilo puede producir un derivado amino, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
La 2-amino-N-(3-metilfenil)-4-(4-nitrofenil)-1,3-tiazol-5-carboxamida tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la 2-amino-N-(3-metilfenil)-4-(4-nitrofenil)-1,3-tiazol-5-carboxamida implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y dianas exactas dependen de la aplicación y el contexto específicos de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 2-amino-N-(3-metilfenil)-4-(4-clorofenil)-1,3-tiazol-5-carboxamida
- 2-amino-N-(3-metilfenil)-4-(4-metoxifenil)-1,3-tiazol-5-carboxamida
Singularidad
La 2-amino-N-(3-metilfenil)-4-(4-nitrofenil)-1,3-tiazol-5-carboxamida es única debido a su combinación específica de grupos funcionales, que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C17H14N4O3S |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
2-amino-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H14N4O3S/c1-10-3-2-4-12(9-10)19-16(22)15-14(20-17(18)25-15)11-5-7-13(8-6-11)21(23)24/h2-9H,1H3,(H2,18,20)(H,19,22) |
Clave InChI |
GGYFWRMLCBJWHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C2=C(N=C(S2)N)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11711892.png)

![(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-8-hydroxynaphthalen-1(4H)-one](/img/structure/B11711899.png)


![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)
![(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11711947.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)

![N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11711970.png)
![2-ethoxy-4-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11711979.png)
